molecular formula C7H7BClFO3 B1450982 5-Chloro-2-fluoro-4-methoxyphenylboronic acid CAS No. 1072952-18-1

5-Chloro-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B1450982
CAS No.: 1072952-18-1
M. Wt: 204.39 g/mol
InChI Key: CUIYIOBADMFFLL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BClFO3 . It is used as a reactant or precursor for the synthesis of biologically active molecules .


Synthesis Analysis

The synthesis of this compound can be achieved from 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC1=C(B(O)O)C=C(Cl)C(OC)=C1 . The InChI representation is InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 204.39 g/mol . It has a topological polar surface area of 49.7 Ų . The compound is solid in form .

Scientific Research Applications

Fluorescence Quenching Studies

Studies have investigated the fluorescence quenching properties of boronic acid derivatives including compounds similar to 5-chloro-2-fluoro-4-methoxyphenylboronic acid. The research focused on the mechanism of fluorescence quenching using Stern-Volmer kinetics and explored various quenching parameters. These parameters suggest that a static quenching mechanism is predominantly active, especially in systems where the reactions are diffusion-limited (Geethanjali et al., 2015) (Geethanjali et al., 2015).

Synthesis of Chemical Intermediates

This compound and its derivatives are instrumental in synthesizing complex chemical structures. For instance, an intermediate of herbicides was synthesized from a derivative, highlighting the compound's significance in creating agriculturally important chemicals (Zhou Yu, 2002).

Cross-Coupling Reaction Studies

The compound has been used in studies focusing on cross-coupling reactions, such as the Suzuki cross-coupling reaction. This research emphasizes the electronic effects of different substituents on arylboronic acids, impacting the properties of the synthesized products. These studies also highlight potential medicinal applications based on the bioactive properties of the synthesized compounds (Ikram et al., 2015).

Building Blocks for Silicon-Containing Drugs

Derivatives of this compound have been recognized as potential building blocks for the synthesis of silicon-containing drugs. These compounds have been characterized and studied for their potential in creating novel drug compounds through reactions like the Suzuki−Miyaura coupling reaction (Troegel et al., 2009).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers Unfortunately, the specific papers related to 5-Chloro-2-fluoro-4-methoxyphenylboronic acid are not provided in the available resources .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . This interaction is crucial in enzyme inhibition, where this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, it can interact with proteins that have exposed hydroxyl groups, affecting their function and stability.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in signal transduction . This inhibition can lead to changes in gene expression and cellular metabolism, as the compound interferes with the normal function of signaling proteins. For example, the inhibition of serine proteases can disrupt the proteolytic processing of signaling molecules, leading to altered cellular responses . Furthermore, this compound can induce apoptosis in certain cell types by disrupting the balance of pro- and anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boronic acid group can react with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins . Additionally, this compound can affect the stability and function of proteins by altering their post-translational modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or light . Over time, the degradation products can affect cellular function, leading to changes in cell viability and metabolism . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions . It is important to carefully monitor the dosage to avoid potential toxic effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can hydroxylate the compound, leading to its further breakdown and excretion . The interaction with metabolic enzymes can affect the overall metabolic flux and the levels of metabolites in the cell . Additionally, this compound can influence the activity of other metabolic pathways by inhibiting key enzymes involved in these processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles . This localization can affect its activity and function, as the compound may exert its effects in specific regions of the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors . Alternatively, it may accumulate in the cytoplasm, where it can affect signaling pathways and metabolic processes .

Properties

IUPAC Name

(5-chloro-2-fluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIYIOBADMFFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660510
Record name (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-18-1
Record name (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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